1-(Chloromethyl)-6-methoxyisoquinoline

Description

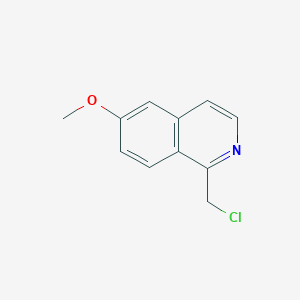

1-(Chloromethyl)-6-methoxyisoquinoline (C₁₁H₁₀ClNO) is a halogenated isoquinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a methoxy (-OCH₃) group at the 6-position. Synthesized via chlorination of 1-hydroxymethylisoquinoline, it is isolated as a dark red solid with a melting point of 85–87°C . Key spectral data include:

- ¹H NMR (CDCl₃): δ 5.09 ppm (s, 2H, CH₂Cl), 3.96 ppm (s, 3H, OCH₃) .

- Molecular Weight: 208.05 g/mol (HRMS) .

Its structure confers enhanced lipophilicity and reactivity due to the chloromethyl group, making it a candidate for medicinal chemistry, particularly as a CXCR4 antagonist with anti-HIV activity .

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1-(chloromethyl)-6-methoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7H2,1H3 |

InChI Key |

JYXTVDPMMQOTBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Chloromethyl)-6-methoxyisoquinoline typically involves the chloromethylation of 6-methoxyisoquinoline. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH₂Cl₂), at low temperatures to control the reaction rate and yield .

Industrial production methods may involve the use of more scalable and environmentally friendly catalysts, such as ionic liquids or surfactant micelles, to replace traditional corrosive and hazardous catalysts . These methods aim to improve the efficiency and safety of the production process while maintaining high yields.

Chemical Reactions Analysis

1-(Chloromethyl)-6-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of nucleophile or reagent used and the reaction conditions.

Scientific Research Applications

1-(Chloromethyl)-6-methoxyisoquinoline has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes . The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)

6-Methoxyisoquinoline (CAS 52986-70-6)

1-Chloro-6-(2-methylpropyl)isoquinoline (CAS 1369071-17-9)

1-Chloroisoquinolin-6-ol (CAS 850197-67-0)

- Molecular Formula: C₉H₆ClNO .

- Substituents : Chlorine (-Cl) at 1-position, hydroxyl (-OH) at 6-position.

- Key Differences :

Comparative Data Table

Reactivity and Functionalization Potential

- Chloromethyl vs. Chloro : The -CH₂Cl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas -Cl in analogues requires harsher conditions for displacement .

- Methoxy vs. Hydroxyl : Methoxy enhances electron density on the aromatic ring, directing electrophilic substitutions to specific positions, while hydroxyl groups increase polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.